molecular formula C9H12ClN3 B1425248 [(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride CAS No. 1269225-31-1

[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride

Cat. No. B1425248
M. Wt: 197.66 g/mol
InChI Key: SADGDUMVBMHPDB-UHFFFAOYSA-N
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Description

“[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1269225-31-1 . It has a molecular weight of 197.67 . The IUPAC name for this compound is (5-methyl-1H-indazol-3-yl)methanamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” can be represented by the InChI code: 1S/C9H11N3.ClH/c1-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H . This indicates that the compound contains a 5-methyl-1H-indazol-3-yl group attached to a methylamine, and it is in the form of a hydrochloride salt .


Physical And Chemical Properties Analysis

“[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Overview of Indazole Derivatives

Indazoles, including “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride,” are nitrogen-containing heterocyclic compounds composed of a pyrazole ring condensed with a benzene ring. Their structural diversity has led to a wide variety of biological activities, making them of significant pharmacological interest. Indazole derivatives have shown promising anticancer and anti-inflammatory activities. They have also found application in disorders involving protein kinases and neurodegeneration. This pharmacological importance is due to their potential therapeutic value, with specific derivatives being explored for novel drug development (Denya, Malan, & Joubert, 2018).

Interactions with Biogenic Amine Metabolism

Research into pharmacological agents altering biogenic amine metabolism, such as “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride,” has provided insights into depression and the role of environmental and psychosocial factors in its onset. This research underscores the complexity of treating mood disorders and highlights the potential of certain compounds in modulating biogenic amine levels for therapeutic benefits (Kraemer & McKINNEY, 1979).

Application in Hydroaminomethylation

The compound has potential applications in the hydroaminomethylation (HAM) of oleochemicals, a process where amines are grafted onto alkyl chains of vegetable oils to produce a wide range of bio-based products. This method is significant for the synthesis of monomers in polymer chemistry and bio-based surface-active agents, demonstrating the compound's utility in industrial chemistry and materials science (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Toxicity and Environmental Impact

While focusing on the applications of “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” in scientific research, it's crucial to consider the environmental fate and toxicity of chemical compounds. Understanding the degradation products and their impact is essential for assessing the ecological and health risks associated with the use of such chemicals (Munro et al., 1999).

Safety And Hazards

The safety information for “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” indicates that it is classified under GHS07, with the signal word "Warning" . It is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The compound should be handled with appropriate personal protective equipment, and any dust formation should be avoided .

Future Directions

The future directions for “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” and related compounds could involve further exploration of their biological activities and potential applications in medicine . For example, some indazole derivatives have shown promise in treating diseases related to tau proteins and kinase-related diseases .

properties

IUPAC Name

(5-methyl-2H-indazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADGDUMVBMHPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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